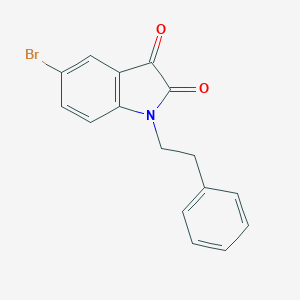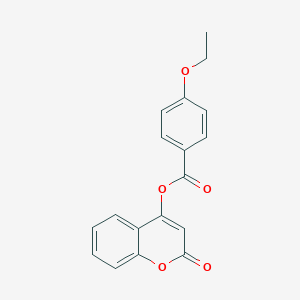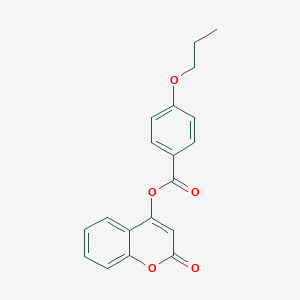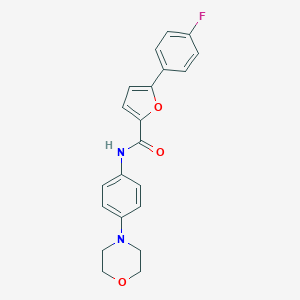
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The morpholin-4-yl phenyl group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide linkage under mild conditions to avoid degradation of the sensitive furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and the fluorophenyl group contribute to its binding affinity, while the morpholin-4-yl phenyl group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-(4-morpholinyl)-1,2-benzenediamine: Shares the morpholin-4-yl and fluorophenyl groups but differs in the core structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorophenyl group but has a different heterocyclic core.
(2,4-Di-morpholin-4-yl-phenyl)-methyl-di-morpholin-4-yl-phosphonium, iodide: Features multiple morpholin-4-yl groups but lacks the furan ring.
Uniqueness
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is unique due to its combination of a furan ring, a fluorophenyl group, and a morpholin-4-yl phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
403709-76-2 |
|---|---|
Molecular Formula |
C21H19FN2O3 |
Molecular Weight |
366.4g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H19FN2O3/c22-16-3-1-15(2-4-16)19-9-10-20(27-19)21(25)23-17-5-7-18(8-6-17)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25) |
InChI Key |
XKBSOVRCRYUOIV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-methyl-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364337.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364354.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B364362.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B364365.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B364371.png)
![2-(4-ethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B364387.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]nicotinamide](/img/structure/B364409.png)
![2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B364425.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B364486.png)
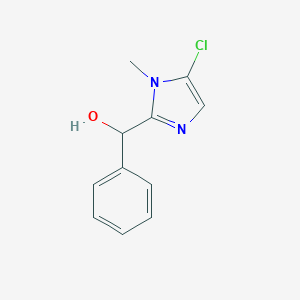
![N-[2-(4-methylpiperazine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B364492.png)
